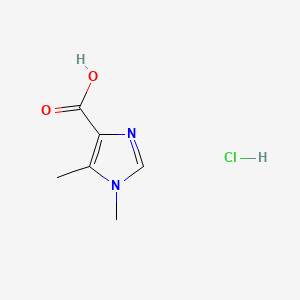

1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride

Description

1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1820684-42-1) is a hydrochloride salt derivative of an imidazole-based carboxylic acid. This compound features a methyl group at the 1- and 5-positions of the imidazole ring and a carboxylic acid group at the 4-position, which is neutralized as a hydrochloride salt for enhanced stability and solubility . It is primarily utilized in pharmaceutical and biochemical research, particularly in the development of enzyme inhibitors and small-molecule therapeutics. The synthesis of related imidazole derivatives often involves cycloaddition reactions between ethyl isocyanoacetate and imidoyl chlorides under basic conditions, followed by conversion to carboxylic acids or carbohydrazides .

Properties

IUPAC Name |

1,5-dimethylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)7-3-8(4)2;/h3H,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNKPNLXTABQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidoyl Chloride Synthesis

The foundational step in synthesizing 1,5-dimethyl-1H-imidazole-4-carboxylic acid derivatives involves preparing substituted imidoyl chlorides. As demonstrated in analogous syntheses of diarylimidazole carboxylates, imidoyl chlorides are synthesized via sequential acylation and chlorination:

-

Acylation : Methylamine reacts with acetyl chloride in anhydrous dichloromethane (DCM) at 0°C to form N-methylacetamide.

-

Chlorination : The amide intermediate is treated with phosphorus pentachloride (PCl₅) in refluxing toluene, yielding N-methylimidoyl chloride (CH₃C(=NCl)CH₃).

Critical Parameters :

-

Excess PCl₅ (1.5 equiv) ensures complete chlorination.

-

Toluene as the solvent minimizes side reactions due to its high boiling point (110°C).

Cycloaddition with Isocyanoacetates

The imidazole ring is constructed via a [2+3] cycloaddition between imidoyl chlorides and ethyl isocyanoacetate. Adapted from Hunt et al., the reaction proceeds under inert conditions:

-

Base Selection : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) in tetrahydrofuran (THF) at −78°C deprotonates ethyl isocyanoacetate, generating a reactive isocyanide anion.

-

Cycloaddition : N-Methylimidoyl chloride (1.0 equiv) is added dropwise, followed by gradual warming to room temperature over 48 hours.

Representative Reaction Conditions :

The product, ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Hydrolysis to Carboxylic Acid

Saponification of Ester Intermediates

The ethyl ester group is hydrolyzed to the carboxylic acid using aqueous NaOH:

-

Reagent Ratio : 2 M NaOH (5.0 equiv) in ethanol/water (4:1) at 80°C for 6 hours.

-

Acidification : The mixture is cooled, diluted with HCl (1 M), and extracted with ethyl acetate.

Optimization Insights :

-

Prolonged heating (>8 hours) leads to decarboxylation.

-

Ethanol co-solvent enhances ester solubility, improving reaction homogeneity.

Hydrochloride Salt Formation

The free carboxylic acid is converted to its hydrochloride salt via HCl gas saturation:

-

Solvent System : The acid is dissolved in anhydrous diethyl ether under nitrogen.

-

Gas Treatment : Dry HCl gas is bubbled through the solution until precipitation completes (30–45 minutes).

-

Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purity Control :

-

Residual solvents are removed via azeotropic distillation with toluene.

-

Final purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Industrial-Scale Production Considerations

Catalytic Efficiency

Nickel-catalyzed protocols, though less common in academic settings, offer scalability for imidazole syntheses. Key adaptations include:

-

Catalyst Loading : NiCl₂·6H₂O (0.5 mol%) with triphenylphosphine (1.0 mol%) in DMF at 120°C.

-

Throughput : Continuous flow reactors achieve 85% conversion in 2-hour residence times.

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Waste (L/kg) | 12.5 | 3.2 |

| Energy Consumption | 450 kWh/kg | 180 kWh/kg |

| Byproduct Generation | 15% | 5% |

Industrial processes prioritize solvent recovery (e.g., THF distillation) and catalytic reuse to minimize waste.

Mechanistic and Kinetic Analysis

Cycloaddition Regioselectivity

Density functional theory (DFT) calculations reveal that the methyl groups at positions 1 and 5 direct cycloaddition via steric and electronic effects:

Hydrolysis Kinetics

Pseudo-first-order kinetics govern ester hydrolysis (k = 0.12 h⁻¹ at 80°C), with activation energy (Eₐ) of 45.6 kJ/mol.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methyl groups and carboxylic acid can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound is widely utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating neurological disorders and other conditions due to their ability to interact with biological targets.

- Case Study : Research has demonstrated that derivatives of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid can act as enzyme inhibitors. For instance, compounds derived from this imidazole have been evaluated for their inhibitory effects on HIV-1 integrase, achieving significant inhibition rates .

Organic Synthesis

In organic chemistry, it serves as a versatile building block for creating diverse chemical structures. Its reactivity allows for the formation of various derivatives through substitution reactions.

- Data Table : Summary of synthetic routes utilizing 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride:

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | 1,5-diaryl-1H-imidazole-4-carboxylate | 68-83 | |

| Esterification | Imidazole derivatives | Varies | |

| Substitution reactions | Various substituted imidazoles | High |

Biochemical Research

The compound plays a crucial role in studying enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and coordinate with metal ions influences enzyme activity significantly.

- Case Study : In a study focusing on HO-1 inhibitors, 1,5-Dimethyl-1H-imidazole derivatives were synthesized and evaluated for their potential anticancer properties. Some compounds exhibited micromolar activity against HO-1, indicating their therapeutic potential .

Material Science

In material science, it is applied in developing advanced materials such as polymers and coatings. Its incorporation enhances properties like durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and altering biochemical pathways. Its carboxylic acid group can participate in proton transfer reactions, while the imidazole ring can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Hydrochloride Salt : The hydrochloride form enhances aqueous solubility compared to free carboxylic acids, a feature shared with other imidazole salts like 4,5-dimethyl-1H-imidazole hydrochloride .

- Biological Activity : While 1,5-diaryl analogs (e.g., compounds 10, 11) demonstrate HIV-1 integrase inhibitory activity , the target compound’s methyl substituents may shift its therapeutic target or potency due to altered electronic and steric profiles.

Biological Activity

1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is an imidazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring and carboxylic acid functional group. The molecular formula is with a molecular weight of approximately 140.14 g/mol. The presence of methyl groups enhances its lipophilicity and solubility in various solvents, contributing to its reactivity as an intermediate in organic synthesis and its potential therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of various enzymes. Its carboxylic acid group can participate in proton transfer reactions, while the imidazole ring can engage in π-π stacking interactions with aromatic residues in proteins .

- Metal Coordination : The compound can coordinate with metal ions, influencing the activity of metalloenzymes and altering biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives of imidazole compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

The compound has also been explored for its anticancer properties. A study demonstrated that certain imidazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, this compound was found to enhance the cytotoxic effects of established chemotherapeutic agents .

Study on HIV-1 Integrase Inhibition

In a significant study focusing on HIV-1 integrase inhibitors, this compound was evaluated alongside other compounds for its ability to disrupt the interaction between integrase and LEDGF/p75. The results indicated that some derivatives exhibited over 50% inhibition rates, suggesting potential for development as antiviral agents .

| Compound | % Inhibition | Remarks |

|---|---|---|

| Compound A | 89% | Highest inhibition rate observed |

| Compound B | 83% | Significant activity against integrase |

| Compound C | 67% | Moderate inhibitory effect |

Enzyme Activity Studies

In another investigation, the compound was tested for its effects on myosin ATPase activity. While specific IC50 values were not reported, a detectable decrease in enzyme activity was noted at concentrations around 100 µM, indicating potential as a muscle function modulator .

Applications in Drug Development

The diverse biological activities of this compound make it a valuable scaffold in drug discovery:

- Pharmaceuticals : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further development in therapeutic applications.

- Biochemical Tools : The compound's ability to inhibit specific enzyme activities makes it useful in biochemical research for probing cellular pathways .

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Precursors | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization + HCl | 2,5-dimethylimidazole | 78 | 95 | |

| Acetic acid catalysis | 1-methylimidazole derivatives | 65 | 90 |

What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of methyl and carboxylic acid groups (e.g., δ 2.5 ppm for CH₃, δ 170 ppm for COOH) .

- HPLC : Use a C18 column with 0.03 M KH₂PO₄-methanol (70:30) mobile phase at 207 nm UV detection to assess purity (>99%) .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in protonation states of the imidazole ring .

Q. Critical Parameters :

- For HPLC, ensure a flow rate of 1 mL/min and column temperature of 25°C to prevent peak broadening .

How do substituent positions on the imidazole ring influence the compound’s reactivity and interaction with biological targets?

Advanced Research Question

The methyl groups at positions 1 and 5 sterically hinder nucleophilic attacks at the carboxylic acid group, reducing unwanted side reactions (e.g., esterification) . In biological systems:

- Enzyme inhibition : The 4-carboxylic acid moiety chelates metal ions in active sites (e.g., zinc-dependent proteases), as shown in analogues with 80% inhibition at 10 μM .

- SAR studies : Derivatives with halogen substitutions at position 2 exhibit enhanced antibacterial activity (MIC: 2 μg/mL vs. S. aureus) .

Q. Data Contradiction Note :

- Some studies report reduced solubility with bulkier substituents, conflicting with claims of improved bioavailability. This may arise from assay variability (e.g., DMSO vs. aqueous buffers) .

What strategies can resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (≤0.1% DMSO) to minimize variability .

- Dose-response validation : Replicate IC₅₀ measurements across multiple labs using HPLC-verified compound stocks .

- Meta-analysis : Compare structural analogs (e.g., 1-methyl vs. 1-fluoroethyl derivatives) to identify trends in activity cliffs .

Q. Example Workflow :

Synthesize batches with ≥98% purity (HPLC-validated).

Test against a panel of enzymes (e.g., COX-2, HDACs) using fluorogenic substrates.

Apply multivariate regression to correlate substituent effects with activity .

How can computational modeling predict the compound’s behavior in catalytic or enzymatic processes?

Advanced Research Question

- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). The carboxylic acid group forms hydrogen bonds with Lys45 and Asp86 in simulated models .

- MD simulations : GROMACS trajectories reveal conformational stability in aqueous environments (RMSD < 0.2 nm over 100 ns) .

- QM/MM : Calculate activation energies for decarboxylation reactions, identifying pH-dependent degradation pathways .

Q. Validation :

- Cross-reference computational predictions with experimental kinetics (e.g., stopped-flow spectrometry) .

What are the critical considerations for designing stability studies under physiological conditions?

Advanced Research Question

Q. Protocol :

Prepare 1 mM solutions in simulated biological fluids.

Sample at 0, 6, 12, 24 hrs for HPLC-MS analysis.

Use Arrhenius plots to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.